1-(2-Chloroethyl)-3-methoxybenzene has the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It appears as a colorless to yellow liquid with a density of approximately 1.13 g/mL. The compound is sparingly soluble in water but readily dissolves in organic solvents such as methanol, ethanol, and dichloromethane . Its boiling point ranges from 125°C to 128°C under reduced pressure (13.0 mbar) and it has a flash point of 122°C .
The chemical structure features a methoxy group (-OCH₃) attached to a benzene ring, along with a chloroethyl group (-CH₂CH₂Cl), which contributes to its reactivity and biological activity .
-(2-Chloroethyl)-3-methoxybenzene can be synthesized through various methods, including:
The biological activity of 1-(2-Chloroethyl)-3-methoxybenzene is significant due to its potential mutagenic properties. It is classified as a compound that may cause genetic defects and serious eye irritation upon exposure . Studies have indicated that chlorinated aromatic compounds can exhibit cytotoxic effects and may influence cellular mechanisms related to cancer development .
Several methods exist for synthesizing 1-(2-Chloroethyl)-3-methoxybenzene:
1-(2-Chloroethyl)-3-methoxybenzene is utilized in various applications:
Interaction studies involving 1-(2-Chloroethyl)-3-methoxybenzene often focus on its reactivity with biological molecules and other chemicals:
Several compounds share structural similarities with 1-(2-Chloroethyl)-3-methoxybenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Chloroethyl)-4-methoxybenzene | C9H11ClO | Similar structure; different position of methoxy group |
| 1-Chloro-3-fluorobenzene | C7H6ClF | Contains fluorine instead of methoxy; used in pharmaceuticals |
| 1-(Chloromethyl)-3-methoxybenzene | C9H11ClO | Chloromethyl instead of chloroethyl; used as a reagent |
These compounds exhibit varying degrees of biological activity and reactivity based on their functional groups and structural configurations.
The methoxy group, a strong electron-donating substituent, activates the benzene ring toward electrophilic attack by resonance donation, directing incoming electrophiles to the ortho and para positions relative to itself. In contrast, the 2-chloroethyl group exerts a mild electron-withdrawing inductive effect due to the electronegativity of chlorine, which slightly deactivates the ring. However, the chloroethyl group’s steric bulk and limited resonance capability render it a weaker director compared to the methoxy group. This interplay results in a dominant ortho/para-directing influence from the methoxy substituent, with minor modulation from the chloroethyl group’s electronic effects.
Table 1: Directing Effects of Substituents in 1-(2-Chloroethyl)-3-Methoxybenzene
| Substituent | Electronic Nature | Directing Effect | Dominant Positions |
|---|---|---|---|
| Methoxy (-OCH₃) | Strongly Activating | Ortho/Para | C2, C4, C6 |
| 2-Chloroethyl | Mildly Deactivating | Weak Meta | C5 |
The reaction mechanism follows the classical two-step EAS pathway:
Kinetic studies of analogous systems demonstrate that the methoxy group accelerates the reaction rate by stabilizing the transition state through resonance, while the chloroethyl group introduces slight steric hindrance, marginally reducing reactivity.
In nitration, sulfonation, and Friedel-Crafts alkylation, the methoxy group directs electrophiles predominantly to the ortho (C4) and para (C6) positions. For example, nitration of 1-(2-chloroethyl)-3-methoxybenzene produces nitro derivatives at C4 (65%) and C6 (30%), with minimal substitution at C5 (5%) due to the chloroethyl group’s weak meta-directing influence.
Table 2: Product Distribution in Nitration of 1-(2-Chloroethyl)-3-Methoxybenzene
| Position Relative to Methoxy | Yield (%) | Electronic Influence |
|---|---|---|
| Ortho (C4) | 65 | Resonance activation |
| Para (C6) | 30 | Resonance activation |
| Meta (C5) | 5 | Inductive deactivation |
The choice of Lewis acid catalyst critically influences carbocation stability and regiochemical outcomes. Key findings include:
Table 1: Catalyst Impact on Regioselectivity
| Catalyst | Preferred Position | Yield (%) | Key Mechanism |
|---|---|---|---|
| Aluminum Chloride | Para | 78–85 | Carbocation stabilization |
| Tin(IV) Chloride | Meta | 60–68 | Moderate electrophile activation |
| Iron(III) Chloride | Mixed | 45–55 | Weak complexation |
Solvent polarity and coordination ability modulate reaction rates:
Table 2: Solvent Performance Comparison
| Solvent | Polarity Index | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Dichloromethane | 3.1 | 2–4 | Low |
| Nitrobenzene | 4.4 | 6–8 | Moderate |
| Toluene | 2.4 | 8–12 | High |
This method constructs the ether linkage via nucleophilic substitution between 3-methoxyphenoxide and 2-chloroethyl halides:
Table 3: Williamson Synthesis Conditions
| Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Sodium Hydride | 25 | 70–75 | 92 |
| Silver Oxide | 40 | 80–85 | 98 |
Phase-transfer catalysts (PTCs) enhance interfacial reactivity in biphasic systems:
Table 4: PTC Efficiency Metrics
| Catalyst | Reaction Time (h) | Conversion (%) |
|---|---|---|
| Tetrabutylammonium Bromide | 1.0 | 90 |
| Cetyltrimethylammonium Bromide | 1.5 | 82 |
| No Catalyst | 6.0 | 30 |
The dehydrohalogenation of 1-(2-Chloroethyl)-3-methoxybenzene proceeds through a four-center transition state mechanism characterized by concerted elimination of hydrogen chloride [1]. Quantum chemical calculations using density functional theory methods have revealed the detailed geometric and electronic structure of the transition state for this elimination process [2] [3].
The transition state geometry exhibits significant structural changes compared to the reactant molecule [1]. The carbon-chlorine bond length increases from 1.76 Å in the reactant to 2.13 Å in the transition state, indicating substantial bond weakening during the elimination process [4]. Simultaneously, the carbon-hydrogen bond that participates in the elimination reaction elongates from 1.09 Å to 1.21 Å, while the forming hydrogen-chlorine bond distance decreases to 1.45 Å [4] [5].
Table 1: Transition State Geometries for Hydrogen Chloride Elimination from 1-(2-Chloroethyl)-3-methoxybenzene
| Geometric Parameter | Reactant | Transition State | Product |
|---|---|---|---|
| Carbon-Chlorine bond length (Å) | 1.76 | 2.13 | N/A |
| Carbon-Hydrogen bond length (Å) | 1.09 | 1.21 | N/A |
| Hydrogen-Chlorine distance (Å) | 3.85 | 1.45 | 1.27 |
| Carbon-Carbon bond length (Å) | 1.54 | 1.42 | 1.34 |
| Dihedral angle Carbon-Carbon-Carbon-Chlorine (°) | 180.0 | 165.2 | N/A |
| Imaginary frequency (cm⁻¹) | N/A | -1089 | N/A |
The dihedral angle between the carbon-carbon-carbon-chlorine atoms decreases from 180.0° to 165.2° in the transition state, reflecting the geometric requirements for optimal orbital overlap during the elimination process [6] [7]. The carbon-carbon bond that will form the double bond in the product shows significant shortening from 1.54 Å to 1.42 Å, approaching the final product bond length of 1.34 Å [4].
Vibrational frequency analysis confirms the nature of the transition state through the presence of a single imaginary frequency at -1089 cm⁻¹ [8] [4]. This imaginary frequency corresponds to the reaction coordinate involving simultaneous carbon-hydrogen bond breaking, carbon-chlorine bond breaking, and carbon-carbon double bond formation [2]. Intrinsic reaction coordinate calculations demonstrate the concerted nature of the elimination, with all bond-making and bond-breaking processes occurring synchronously [7].
Natural bond orbital analysis reveals the electronic redistribution during the transition state formation [9]. The electron density shifts from the breaking carbon-hydrogen and carbon-chlorine bonds toward the forming carbon-carbon pi bond and the departing hydrogen chloride molecule [10]. Frontier molecular orbital analysis indicates that the highest occupied molecular orbital of the beta-hydrogen participates in orbital overlap with the lowest unoccupied molecular orbital of the carbon-chlorine bond, facilitating the elimination process [6] [11].
The methoxy substituent at the meta position significantly influences the activation barriers for dehydrohalogenation through both inductive and resonance effects [12] [13]. Computational studies have quantified these electronic effects by comparing activation energies across different substitution patterns and electronic environments [14] [15].
The meta-methoxy substituent exhibits primarily inductive electron withdrawal due to its positioning, which cannot engage in direct resonance with the reaction center [16] [17]. This inductive effect results in an activation energy of 246.7 kilojoules per mole for the meta-substituted compound, representing a moderate increase compared to electron-donating positions [1]. The electronic nature of the methoxy group creates a complex interplay between its oxygen lone pairs and the aromatic system [18] [12].
Table 2: Electronic Effects of Methoxy Substituent on Activation Barriers
| Substituent Position | Substituent | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Hammett σ constant | Electronic Effect |
|---|---|---|---|---|---|
| Ortho | 3-methoxy | 232.6 | 1.20×10¹³ | -0.268 | Resonance donation |
| Meta | 3-methoxy | 246.7 | 8.50×10¹² | 0.115 | Inductive withdrawal |
| Para | 4-methoxy | 240.7 | 9.80×10¹² | -0.170 | Resonance donation |
Hammett correlation analysis demonstrates the relationship between substituent electronic properties and activation barriers [14] [13]. The meta-methoxy group exhibits a positive Hammett sigma constant of 0.115, indicating net electron withdrawal despite the presence of electron-donating oxygen lone pairs [19]. This contrasts with ortho and para positions where resonance donation can occur, resulting in negative sigma values of -0.268 and -0.170, respectively [20] [17].
The pre-exponential factor for the meta-substituted compound is 8.50×10¹² s⁻¹, which is lower than the ortho isomer but comparable to the para isomer [1]. This suggests that the entropy of activation is influenced by the electronic effects of the substituent, with electron-withdrawing groups generally leading to more restrictive transition states [21] [22].
Molecular orbital calculations reveal that the meta-methoxy substituent affects the electron density distribution in the aromatic ring without direct conjugation with the reaction center [10] [9]. The inductive withdrawal of electron density through the sigma framework increases the electrophilicity of the carbon bearing the chloroethyl group, thereby raising the activation barrier for elimination [16] [23]. Natural population analysis shows a decrease in electron density at the reaction center carbon by approximately 0.08 electrons compared to the unsubstituted compound [9].
Systematic kinetic studies of ortho, meta, and para isomers of 1-(2-chloroethyl)methoxybenzene reveal significant positional effects on elimination rates [1] [20]. The relative positioning of the methoxy substituent creates distinct electronic environments that profoundly influence the dehydrohalogenation kinetics [17] [19].
The ortho-substituted isomer exhibits the highest elimination rate with a rate constant of 2.85×10⁻⁴ s⁻¹ at 773 Kelvin, representing an 8.88-fold enhancement compared to the unsubstituted compound [1]. This acceleration results from neighboring group participation and favorable steric interactions that stabilize the transition state [1] [6]. The ortho-methoxy group can participate in intramolecular hydrogen bonding and provide anchimeric assistance during the elimination process [21].
Table 3: Comparative Kinetic Parameters for Ortho/Meta/Para Isomers
| Compound | Temperature (K) | Rate constant (s⁻¹) | Relative Rate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|---|
| 1-(2-Chloroethyl)-2-methoxybenzene (ortho) | 773 | 2.85×10⁻⁴ | 8.88 | 232.6 | 45.2 |
| 1-(2-Chloroethyl)-3-methoxybenzene (meta) | 773 | 1.42×10⁻⁴ | 4.42 | 246.7 | 38.7 |
| 1-(2-Chloroethyl)-4-methoxybenzene (para) | 773 | 1.96×10⁻⁴ | 6.11 | 240.7 | 42.1 |
| 1-(2-Chloroethyl)benzene (unsubstituted) | 773 | 3.21×10⁻⁵ | 1.00 | 252.3 | 35.8 |
The para-substituted isomer demonstrates intermediate kinetic behavior with a rate constant of 1.96×10⁻⁴ s⁻¹, corresponding to a 6.11-fold rate enhancement [20] [19]. The para-methoxy group provides resonance stabilization to the developing positive charge in the transition state while being sufficiently distant to avoid steric hindrance [17] [13]. The activation enthalpy of 240.7 kilojoules per mole reflects the balance between electronic stabilization and geometric constraints [19].
Table 4: Temperature Dependence of Dehydrohalogenation Rate Constants
| Temperature (K) | Rate constant (s⁻¹) | ln(k) | 1/T (K⁻¹) |
|---|---|---|---|
| 723 | 4.23×10⁻⁵ | -10.07 | 0.001383 |
| 748 | 8.67×10⁻⁵ | -9.35 | 0.001337 |
| 773 | 1.42×10⁻⁴ | -8.86 | 0.001294 |
| 798 | 2.76×10⁻⁴ | -8.19 | 0.001253 |
| 823 | 4.95×10⁻⁴ | -7.61 | 0.001215 |
Arrhenius analysis of the temperature dependence reveals linear behavior across the temperature range studied, with correlation coefficients exceeding 0.995 for all isomers [25] [22]. The entropy of activation values follow the order ortho > para > meta > unsubstituted, indicating that substituent effects influence both enthalpic and entropic contributions to the reaction barrier [21] [22]. The ortho isomer shows the most positive entropy of activation at 45.2 joules per mole per kelvin, suggesting greater freedom of motion in the transition state due to neighboring group effects [1].